4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compounds with a structure similar to “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” belong to the coumarin family . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological and pharmacological properties .
Molecular Structure Analysis
The molecular structure of coumarin compounds typically consists of a benzene ring fused with a α-pyrone nucleus . The exact structure of “this compound” would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving coumarin compounds can be quite diverse, depending on the specific substituents present on the molecule . Without more specific information on “this compound”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its specific structure. For example, the presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity .Scientific Research Applications
Photochemical Synthesis and Optical Properties
The photochemical synthesis of chromene derivatives, including those related to 4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate, has been explored for their potential in creating covert marking pigments. These compounds exhibit unique optical properties that make them valuable for such applications, demonstrating the versatility of chromene derivatives in materials science (Ulyankin et al., 2021).
Intramolecular Proton Transfer Mechanisms
Research into the proton transfer mechanisms of chromene derivatives highlights their significance in understanding fluorescent properties. Such studies provide insights into the behavior of chromene derivatives under different energy states, which is crucial for their application in designing fluorescence-based sensors and materials (Huang et al., 2017).
Antioxidant and Antibacterial Agents
Chromene derivatives have shown promise as antioxidant and antibacterial agents. Their synthesis through one-pot reactions demonstrates not only the chemical versatility of these compounds but also their potential in medicinal chemistry for developing new therapeutic agents with antioxidant and antibacterial properties (Subbareddy & Sumathi, 2017).
Synthesis and Biological Activities
The exploration of chromene-pyrimidine coupled derivatives emphasizes the importance of chromene derivatives in the synthesis of compounds with varied biological activities. These activities include antimicrobial effects, suggesting the potential of chromene derivatives in pharmaceutical research (Nikalje et al., 2017).
Fluorescence Properties and Material Science Applications
Investigations into the fluorescence properties of chromene derivatives underline their utility in material sciences, especially in the development of fluorescent materials. These studies reveal the potential applications of chromene derivatives in creating materials with specific optical properties for various technological uses (Al-Masoudi et al., 2015).
Mechanism of Action
Target of Action
The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, the targets of this compound could be diverse depending on the specific functional groups present in the molecule.
Mode of Action
Coumarins are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . For instance, some coumarins are potent inhibitors of bacterial DNA gyrase , which is crucial for bacterial DNA replication.
Biochemical Pathways
The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound acts as a DNA gyrase inhibitor, it would affect the DNA replication pathway in bacteria, leading to inhibition of bacterial growth .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if the compound acts as a DNA gyrase inhibitor, it could lead to inhibition of bacterial growth .
Future Directions
The future research directions for “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” would likely depend on its observed biological activities. Given the wide range of activities observed for coumarin compounds, potential areas of interest could include the development of new pharmaceuticals or the study of its mechanism of action .
properties
IUPAC Name |
(4-methyl-2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O4S/c1-13-16-10-9-15(24-20(22)18-8-5-11-26-18)12-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWIXVPZWRMWZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.